

Spectroscopic Data of (+)-Intermedine: A Technical Guide

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Compound of Interest

Compound Name: (+)-Intermedine

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This technical guide provides a comprehensive overview of the spectroscopic data for the pyrrolizidine alkaloid **(+)-Intermedine**, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to (+)-Intermedine

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is a stereoisomer of lycopsamine and indicine. Structurally, it is an ester of the necine base retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The analysis and characterization of such compounds are critical in phytochemistry and toxicology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C NMR chemical shift data for a closely related derivative, intermedine-N-oxide, in deuterated chloroform (CDCl_3), which serves as a valuable reference. The data is compared to previously reported values for intermedine.

Table 1: ^1H NMR Spectroscopic Data of Intermedine-N-oxide in CDCl_3

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.81	s	11
3 α	3.75-3.85	m	
3 β	3.75-3.85	m	
5 α	2.01	br d	
5 β	2.54-2.64	m	12.5
6	2.54-2.64	m	
7	4.75	br s	
8	4.47	m	
9 α	4.97	m	6.7
9 β	4.84	d	
3'	4.11	q	
4'	1.21	d	
2'' (CH)	1.85	q	7
2'' (CH ₃)	0.99	d	
2'' (CH ₃)	0.91	d	

Data adapted from a study on intermedine-N-oxide[1].

Table 2: ¹³C NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃

Atom No.	Chemical Shift (δ , ppm)
1	122.1
2	132.8
3	61.3
5	34.7
6	34.5
7	78.0
8	77.9
9	69.2
1' (C=O)	174.8
2'	84.2
3'	69.6
4'	16.7
2''	33.7
2'' (CH ₃)	17.1
2'' (CH ₃)	17.6

Data adapted from a study on intermedine-N-oxide^[1].

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **(+)-Intermedine** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

- **^1H NMR Acquisition:** Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Obtain proton-decoupled ^{13}C NMR spectra. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Specific experimental IR spectra for **(+)-Intermedine** are not readily available in the reviewed literature. However, based on its functional groups, the characteristic absorption bands can be predicted.

Table 3: Predicted Characteristic IR Absorption Bands for **(+)-Intermedine**

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Intensity
O-H (Alcohol)	Stretching	3500-3200	Strong, Broad
C-H (sp^3 and sp^2)	Stretching	3100-2850	Medium-Strong
C=O (Ester)	Stretching	~1735	Strong
C=C (Alkene)	Stretching	~1650	Medium-Weak
C-O (Ester, Alcohol)	Stretching	1300-1000	Strong

Infrared spectra of natural products like **(+)-Intermedine** can be obtained using the following methods:

- **Sample Preparation:**

- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, methanol), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The typical scanning range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometric Data for **(+)-Intermedine**

Ionization Mode	Mass Analyzer	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Electrospray (ESI)	LC-QTOF/MS or LTQ Orbitrap	300.1805	156, 138

The precursor ion corresponds to the protonated molecule $[\text{C}_{15}\text{H}_{25}\text{NO}_5+\text{H}]^+$. Fragment ions at m/z 156 and 138 are characteristic of the 1,2-unsaturated pyrrolizidine core^[2]. It's important to note that stereoisomers like intermedine, lycopsamine, and indicine often produce identical mass spectra.

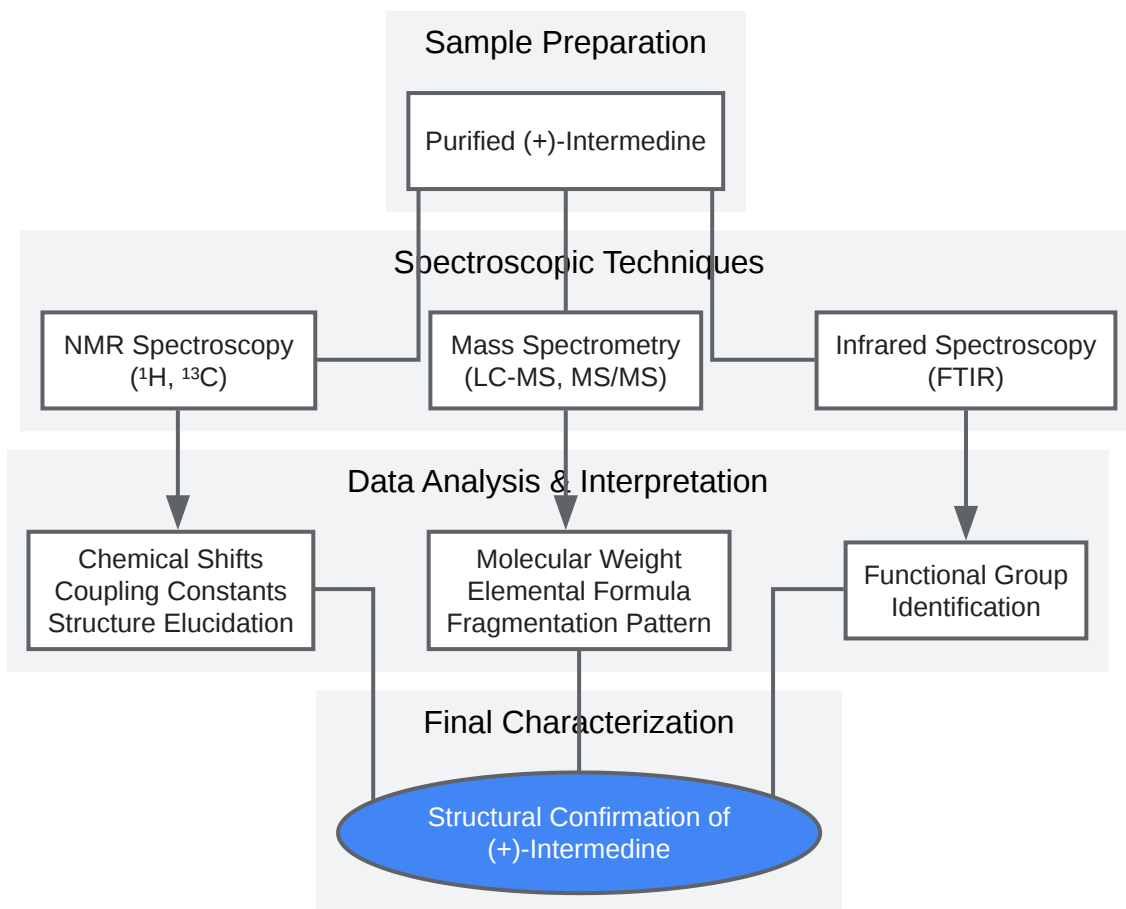
A typical protocol for the analysis of pyrrolizidine alkaloids by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

- Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, at a low concentration (e.g., 1 $\mu\text{g/mL}$).
- Chromatographic Separation (LC):
 - Column: Use a reverse-phase column, such as a C18 column.
 - Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Mass Spectrometric Detection (MS):
 - Ionization: Use Electrospray Ionization (ESI) in the positive ion mode, as alkaloids are readily protonated.
 - Mass Analyzer: Employ a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
 - Scan Range: Set a scan range appropriate for the expected molecular weight, for example, m/z 50-1000.
 - Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (m/z 300.18) to generate a product ion spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(+)-Intermedine**.

Workflow for Spectroscopic Analysis of (+)-Intermedine



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